3-Phenyl-4-iodosydnone

Halogen bonding 13C-NMR spectroscopy Supramolecular chemistry

3-Phenyl-4-iodosydnone (CAS 13858-07-6, molecular formula C₈H₅IN₂O₂, molecular weight 288.04 g/mol) is a mesoionic heterocyclic compound belonging to the sydnone class of 1,2,3-oxadiazolium-5-olates. The compound exhibits a melting point of 164–165 °C with decomposition.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
CAS No. 13858-07-6
Cat. No. B3237303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-4-iodosydnone
CAS13858-07-6
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+]2=NOC(=C2I)[O-]
InChIInChI=1S/C8H5IN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H
InChIKeyXMMFDMXGNNSLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-4-iodosydnone (CAS 13858-07-6) Procurement Guide: Key Properties and Comparative Positioning


3-Phenyl-4-iodosydnone (CAS 13858-07-6, molecular formula C₈H₅IN₂O₂, molecular weight 288.04 g/mol) is a mesoionic heterocyclic compound belonging to the sydnone class of 1,2,3-oxadiazolium-5-olates [1]. The compound exhibits a melting point of 164–165 °C with decomposition . The defining structural feature is iodine substitution at the C-4 position of the sydnone ring, which imparts distinct reactivity profiles in cross-coupling chemistry [2] and enables halogen bonding interactions not accessible to lighter halogen analogs [1].

Why 3-Phenyl-4-iodosydnone Cannot Be Replaced by 4-Chloro or 4-Bromo Sydnone Analogs


Generic substitution among C-4 halogenated sydnones (Cl, Br, I) is not scientifically valid due to fundamentally different electronic properties and reactivity profiles. 13C-NMR analysis reveals that 4-iodosydnones exhibit a strong negative increment at C-4 (Δδ = 38.5–45.1 ppm) relative to unsubstituted sydnones, indicating enhanced electron density and distinct electronic character compared to lighter halogen analogs [1]. Furthermore, 4-iodosydnones demonstrate unique halogen bonding capacity with Lewis bases in solution, a supramolecular interaction that is weak or absent in 4-chloro and 4-bromo derivatives [2]. These intrinsic differences translate into divergent performance in cross-coupling and cycloaddition applications, where the carbon–iodine bond provides reactivity advantages that cannot be achieved by the corresponding C–Br or C–Cl bonds [3].

3-Phenyl-4-iodosydnone (13858-07-6) Quantitative Differentiation Evidence vs. Closest Analogs


Halogen Bonding Capacity: 13C-NMR Chemical Shift Perturbation Differentiates 4-Iodosydnone from Lighter Halogen Analogs

4-Iodosydnones exhibit quantifiable halogen bonding with Lewis bases in solution, a property not observed for 4-chloro or 4-bromo analogs. In the presence of Lewis bases, the C-4 carbon (the carbon bonded to iodine) in 3-phenyl-4-iodosydnone undergoes a measurable 13C-NMR chemical shift perturbation [1]. This phenomenon enables distinct supramolecular recognition and crystal engineering applications inaccessible to lighter halogen sydnone derivatives [1].

Halogen bonding 13C-NMR spectroscopy Supramolecular chemistry

Synthetic Accessibility: High-Yield Iodination Protocol Using N-Iodosuccinimide in Acetic Acid

3-Phenyl-4-iodosydnone can be synthesized via direct iodination of 3-phenylsydnone using N-iodosuccinimide (NIS) in acetic acid, achieving yields in the range of 80–92% [1]. This method represents an improvement over earlier approaches using iodine monochloride (ICl), which also achieved yields exceeding 80% [2]. The NIS/AcOH protocol offers operational simplicity and avoids the handling challenges associated with ICl. This synthetic accessibility supports reliable procurement and in-house preparation when required [1].

Sydnone iodination N-iodosuccinimide Synthetic methodology

Electron Density at C-4 Position: 13C-NMR Evidence of Enhanced Reactivity

13C-NMR spectroscopic analysis demonstrates that 4-iodosydnones exhibit a strong negative increment at the C-4 carbon (Δδ = 38.5–45.1 ppm relative to unsubstituted sydnones), indicating a shielding effect and increased electron density at this position compared to the parent compound [1]. This electronic perturbation is distinct from that observed for 4-chloro and 4-bromo derivatives, for which 13C-NMR data remain limited in the published literature [1]. The enhanced electron density at C-4 may contribute to the observed reactivity differences in electrophilic substitution and cycloaddition chemistry [2].

13C-NMR Electron density Sydnone reactivity

Cross-Coupling Reactivity: 4-Iodosydnone as a Superior Electrophilic Partner in Pd-Catalyzed Transformations

The carbon–iodine bond at the C-4 position of 3-phenyl-4-iodosydnone participates efficiently in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings [1]. 1,3-Dipolar cycloaddition of 4-iodosydnones with 3-halopropiolates produces dihalogenated pyrazolylcarboxylic esters at preparative scale, with the 3,5-dihalogenopyrazole regioisomer predominating. These products serve as scaffolds for sequential Suzuki coupling sequences, including one-pot procedures [1]. In contrast, 4-bromosydnones require copper(I) catalysis for efficient cycloaddition with alkynes to yield 1,4,5-trisubstituted pyrazoles, representing a distinct synthetic pathway [2].

Cross-coupling Suzuki-Miyaura Sonogashira Pyrazole synthesis

3-Phenyl-4-iodosydnone (13858-07-6) Application Scenarios Based on Quantifiable Differentiation


Supramolecular Chemistry and Crystal Engineering: Halogen Bonding-Directed Assembly

3-Phenyl-4-iodosydnone is uniquely suited for applications requiring halogen bonding interactions. As demonstrated by 13C-NMR chemical shift perturbation studies, the C-4 iodine atom engages in measurable halogen bonding with Lewis bases in solution [1]. This property enables the compound to serve as a halogen bond donor in crystal engineering, molecular recognition systems, and supramolecular architectures where 4-chloro or 4-bromo analogs would fail to provide adequate interaction strength [1].

Diversely Functionalized Pyrazole Library Synthesis via Orthogonal Cross-Coupling

The compound is an optimal building block for synthesizing 3,5-dihalogenated pyrazole scaffolds via 1,3-dipolar cycloaddition with 3-halopropiolates. The resulting dihalogenated pyrazoles (predominantly the 3,5-regioisomer) undergo site-selective, sequential Suzuki-Miyaura cross-couplings to install distinct aryl, vinyl, or alkyl groups at C-5 and C-3 positions, including one-pot procedures amenable to rapid library generation [2]. The C-4 iodine atom facilitates Pd-catalyzed transformations without requiring copper co-catalysts, differentiating this reagent from 4-bromosydnone-based routes [2].

Synthetic Methodology Development: High-Yield Iodination Protocol Validation

For laboratories establishing in-house sydnone iodination capabilities, 3-phenyl-4-iodosydnone serves as a benchmark compound for protocol validation. The NIS/AcOH method reliably delivers yields of 80–92% for 3-arylsydnone substrates, with 3-phenyl-4-iodosydnone being a representative and well-characterized product [3]. The compound′s melting point of 164–165 °C (with decomposition) provides a convenient identity and purity checkpoint .

Mechanistic and Spectroscopic Studies of Sydnone Electronic Structure

The 13C-NMR spectral features of 3-phenyl-4-iodosydnone—specifically the strong negative increment at C-4 (Δδ = 38.5–45.1 ppm) relative to unsubstituted sydnones—make it a valuable probe for studying electronic effects in mesoionic heterocycles [1]. This quantifiable spectroscopic signature enables researchers to investigate substituent effects on electron density distribution within the sydnone ring system, with implications for predicting reactivity in cycloaddition and electrophilic substitution reactions [1].

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